Anle138b - 882697-00-9

Anle138b

Catalog Number: EVT-255662
CAS Number: 882697-00-9
Molecular Formula: C16H11BrN2O2
Molecular Weight: 343.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Anle138b (3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole) is a diphenyl-pyrazole compound identified through phenotypic screening as an inhibitor of protein aggregation. [] Its primary role in scientific research is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as prion diseases, Parkinson’s disease, Alzheimer’s disease, and multiple system atrophy. [, , , , , , , , , , , , , , , , , , ] Anle138b is also being studied for its effects on melanoma cells and its potential role in understanding the complex relationship between Parkinson’s disease and melanoma. []

Synthesis Analysis

One-pot radiosynthesis of [¹⁸F]Anle138b has been developed, starting from 6-[¹⁸F]fluoropiperonal (6-[¹⁸F]FP). [] 6-[¹⁸F]FP is prepared using (piperonyl)(phenyl)iodonium bromide as a labelling precursor. The 6-[¹⁸F]FP undergoes a condensation reaction with tosylhydrazide, followed by a 1,3-cycloaddition with 3′-bromophenylacetylene to produce [¹⁸F]Anle138b. The synthesis eliminates intermediate purifications, allowing for completion within 105 minutes. [] This method achieves a radiochemical yield of 15 ± 3% (n = 3) and molar activity in the range of 32–78 GBq/µmol. [] While further optimization is possible, the procedure is suitable for preclinical studies in animal models and cell cultures. []

Molecular Structure Analysis

Anle138b’s chemical reactions primarily involve its interaction with amyloidogenic proteins, particularly through its pyrazole moiety. [, ] This interaction disrupts interpeptide main chain interactions and impedes the formation of ordered β-sheet structures. [] Anle138b's ability to form hydrogen bonds plays a crucial role in its interaction with proteins and its inhibitory effect on protein aggregation. [, ]

Mechanism of Action

Anle138b primarily acts by remodeling the conformational distributions within small oligomeric peptide aggregates. [] It preferentially interacts with the disordered structure ensemble, effectively blocking interpeptide main chain interactions. [] This prevents the spontaneous formation of ordered β-sheet structures, particularly those with out-of-register antiparallel β-strands, which are key elements in the formation of toxic amyloid fibrils. [, , ] Anle138b achieves this by reducing the overall number of intermolecular hydrogen bonds and disfavoring the sampling of the aggregated state. [, ] Furthermore, Anle138b has been shown to block the activity of conducting Aβ pores without changing the membrane-embedded Aβ-oligomer structure. [, ]

Physical and Chemical Properties Analysis

Anle138b exhibits a characteristic fluorescence behavior. [] In polar protic solvents, it displays dual fluorescence, characterized by a rapid decay of the excited state. [] This suggests the formation of a charge-separated state stabilized in polar environments. [] In contrast, this state is weakly populated or absent in nonpolar solvents or protein fibrils. [] These fluorescence properties provide valuable information about the binding site of Anle138b, suggesting an unpolar environment shielded from the aqueous surroundings. []

Applications
  • Parkinson's Disease: Anle138b has demonstrated the ability to modulate α-synuclein oligomerization and prevent motor decline and neurodegeneration in mouse models of Parkinson's disease. [, , , , ] It rescues dopamine neuron dysfunction and death by depopulating α-synuclein aggregates, suggesting a potential disease-modifying effect. []

  • Alzheimer's Disease: Anle138b has shown promising results in rescuing disease phenotypes in a mouse model for amyloid pathology by blocking Aβ channels. [, , , ] It also restores hippocampal synaptic and transcriptional plasticity, as well as spatial memory, highlighting its potential for treating Alzheimer’s disease-related pathology. []

  • Multiple System Atrophy: Anle138b has shown potential in modulating α-synuclein oligomerization and preventing motor decline and neurodegeneration in a mouse model of multiple system atrophy. [, , , ]

  • Melanoma: Anle138b has been used to investigate the relationship between Parkinson’s disease and melanoma. [] Studies suggest that α-synuclein, a key protein in Parkinson's disease, promotes the survival of melanoma cells, and Anle138b treatment can lead to melanoma cell death through autophagy dysregulation. []

Future Directions
  • Clinical Trials: Further clinical trials are needed to assess the safety, tolerability, and efficacy of Anle138b in humans for the treatment of neurodegenerative diseases. [, ]

  • Mechanism of Action: A more detailed understanding of Anle138b’s mechanism of action is crucial for optimizing its therapeutic potential. [, ]

  • Combination Therapies: Exploring the use of Anle138b in combination with other therapeutic agents to enhance its effectiveness and address drug resistance is a promising direction. [, ]

  • Inherited Prion Diseases: Further research is needed to understand Anle138b’s efficacy in treating inherited prion diseases and to develop specific therapies for these conditions. [, ]

  • Beyond Neurodegenerative Diseases: Investigating the potential applications of Anle138b beyond neurodegenerative diseases, such as in melanoma, could lead to novel therapeutic avenues. []

Anle234b

    Compound Description: Anle234b is a diphenyl-pyrazole compound structurally very similar to Anle138b. In vitro experiments have identified it as inactive. [] Molecular dynamics simulations suggest Anle234b does not significantly affect the aggregation process, unlike Anle138b. [] This difference in activity is attributed to steric effects imposed by Anle234b's molecular geometry, inhibiting its hydrogen bonding capabilities. []

    Relevance: Anle234b serves as a crucial negative control in understanding Anle138b's mechanism of action. Its structural similarity highlights the importance of specific molecular features, particularly those involved in hydrogen bonding, for Anle138b's inhibitory activity against amyloidogenic peptide and protein aggregation. []

JS28

    Compound Description: JS28 is a pharmacological compound investigated as a potential treatment strategy against Alzheimer's disease. []

    Relevance: While not structurally related to Anle138b, JS28's inclusion in the research highlights the exploration of diverse therapeutic approaches for Alzheimer's disease alongside the investigation of Anle138b. []

[18F]Anle138b (5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole)

    Compound Description: [18F]Anle138b is a radiolabeled analog of Anle138b, incorporating fluorine-18 for potential use as a PET imaging radiotracer. [] This modification aims to enable the visualization and study of α-synuclein aggregates in vivo, aiding in the early diagnosis of Parkinson's disease and related synucleinopathies. []

    Relevance: [18F]Anle138b represents a direct application of Anle138b's binding affinity for α-synuclein aggregates, translating its inhibitory properties into a potential diagnostic tool. This compound underscores the therapeutic and research potential of targeting α-synuclein aggregation in neurodegenerative diseases. []

Anle138b-PROTACs (7a,b, 8a,b, and 9a,b)

    Compound Description: These are six Anle138b-centered proteolysis-targeting chimeras (PROTACs) designed to target α-synuclein (αSyn) aggregates for degradation. [] They consist of Anle138b derivatives linked to Cereblon (CRBN) E3 ligase ligands (lenalidomide or thalidomide) via flexible linkers. [] These PROTACs aim to induce the polyubiquitination of αSyn aggregates, leading to their degradation by the proteasome. [] Among these, Anle138b-PROTAC 8a showed the most promising activity as an αSyn aggregation inhibitor and degradation inducer. []

    Relevance: Anle138b-PROTACs represent a targeted approach to exploit the binding affinity of Anle138b to αSyn aggregates, aiming to eliminate them through targeted protein degradation. This approach expands the therapeutic potential of Anle138b beyond its oligomer-modulating activity, highlighting a potential strategy for synucleinopathies and even cancer. []

ATC161

    Compound Description: ATC161 is a chimeric compound developed using the autophagy-targeting chimera (AUTOTAC) technology. [] It combines Anle138b as the target-binding ligand (TBL) for α-synuclein aggregates with an autophagy-targeting ligand (ATL) designed to activate the autophagy receptor SQSTSM1/p62. [] This design aims to promote the lysosomal degradation of α-synuclein aggregates. []

    Relevance: ATC161 leverages the aggregate-binding properties of Anle138b and incorporates it into a targeted protein degradation strategy using the autophagy pathway. This approach highlights a novel therapeutic application of Anle138b, extending its potential beyond simply modulating oligomerization to actively clearing α-synuclein aggregates, representing a potential disease-modifying therapy for PD and potentially other neurodegenerative diseases. []

Properties

CAS Number

882697-00-9

Product Name

Anle138b

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(3-bromophenyl)-1H-pyrazole

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

InChI

InChI=1S/C16H11BrN2O2/c17-12-3-1-2-10(6-12)13-8-14(19-18-13)11-4-5-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19)

InChI Key

RCQIIBJSUWYYFU-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NN3)C4=CC(=CC=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.